molecular formula C8H12N2O4S B1144186 Pralidoxime mesylate CAS No. 154-97-2

Pralidoxime mesylate

Cat. No.: B1144186
CAS No.: 154-97-2
M. Wt: 232.26 g/mol
InChI Key: WWZYJJGFUIAWNW-UHFFFAOYSA-N
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Description

Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .

Scientific Research Applications

Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme . If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Future Directions

The administration of pralidoxime is usually intravenous as this is the most convenient way of achieving and maintaining satisfactory plasma concentrations . Administration by the intraosseous route produces similar results as the intravenous, at least for pralidoxime chloride . Future research may focus on improving the effectiveness of pralidoxime and reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Pralidoxime mesylate primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides and acyl chlorides, to form corresponding substituted products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides are commonly used. The reactions are typically carried out in polar solvents like water or methanol under mild conditions.

    Oxidation and Reduction: this compound can undergo oxidation to form oxime ethers and reduction to form amines, although these reactions are less common in its typical applications.

Major Products: The major products formed from these reactions include substituted oximes and amines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

    Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.

    HI-6: Exhibits a broader spectrum of activity against various organophosphates.

    Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.

    Methoxime: Investigated for its potential use in treating pesticide poisoning.

Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .

Properties

CAS No.

154-97-2

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)

InChI Key

WWZYJJGFUIAWNW-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-]

SMILES

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]

Origin of Product

United States

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